

An In-depth Technical Guide to 1,4-Dibromo-2-chlorobenzene

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Compound of Interest

Compound Name: 1,4-Dibromo-2-chlorobenzene

Cat. No.: B1299774

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CAS Number: 3460-24-0

This technical guide provides a comprehensive overview of **1,4-Dibromo-2-chlorobenzene**, a polyhalogenated aromatic compound with significant applications in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines plausible synthetic routes, and explores its utility as a versatile building block in key chemical transformations.

Chemical and Physical Properties

1,4-Dibromo-2-chlorobenzene is a solid at room temperature, characterized by the presence of two bromine atoms and one chlorine atom on a benzene ring. This substitution pattern imparts specific reactivity and physical properties to the molecule. A summary of its key properties is presented in Table 1.

Property	Value	Source(s)
CAS Number	3460-24-0	[1][2]
Molecular Formula	C ₆ H ₃ Br ₂ Cl	[1][2]
Molecular Weight	270.35 g/mol	[1]
IUPAC Name	1,4-dibromo-2-chlorobenzene	[1]
Appearance	White to off-white solid	[3]
Melting Point	39-42 °C	
Boiling Point	115°C at 20 mmHg	
Density	2.021 g/cm ³ (predicted)	
Purity	≥97%	[2]

Synthesis of 1,4-Dibromo-2-chlorobenzene

The synthesis of **1,4-Dibromo-2-chlorobenzene** can be approached through several electrophilic aromatic substitution strategies. A common method involves the halogenation of a disubstituted benzene precursor.

Experimental Protocol: Electrophilic Bromination of 1-Chloro-4-bromobenzene

This protocol describes a plausible synthesis of **1,4-Dibromo-2-chlorobenzene** via the bromination of 1-chloro-4-bromobenzene. The existing chloro and bromo substituents are ortho-, para-directing groups. The incoming electrophile is directed to the positions ortho to these substituents.

Materials:

- 1-Chloro-4-bromobenzene
- Molecular bromine (Br₂)
- Ferric bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃)

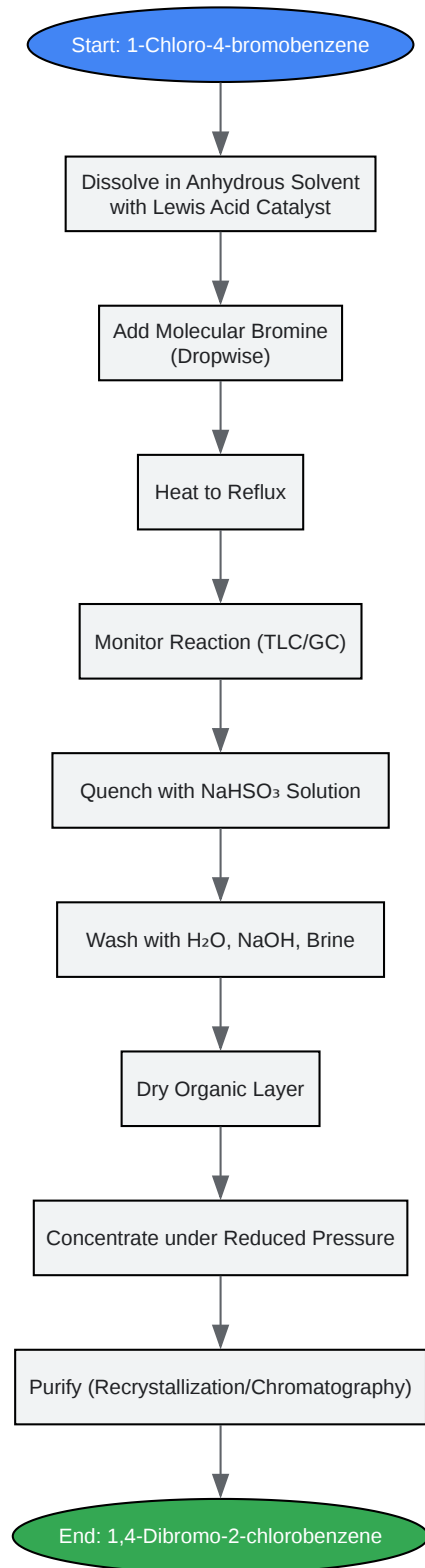
- Carbon disulfide (CS₂) or other suitable anhydrous solvent
- Sodium bisulfite solution
- Sodium hydroxide solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser with a drying tube
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve 1-chloro-4-bromobenzene in an anhydrous solvent like carbon disulfide.
- Add a catalytic amount of a Lewis acid, such as ferric bromide or aluminum chloride, to the flask.
- From the dropping funnel, add a stoichiometric amount of molecular bromine dropwise to the reaction mixture with stirring. The reaction is exothermic and may require cooling to control the temperature.

- After the addition is complete, gently heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and quench the reaction by slowly adding a dilute solution of sodium bisulfite to destroy any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium hydroxide solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield pure **1,4-Dibromo-2-chlorobenzene**.

Synthetic Workflow: Electrophilic Bromination

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1,4-Dibromo-2-chlorobenzene**.

Chemical Reactivity and Applications in Drug Development

Polyhalogenated aromatic compounds like **1,4-Dibromo-2-chlorobenzene** are crucial building blocks in medicinal chemistry.^{[4][5][6]} The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling and organometallic reactions.^[4] The introduction of halogens can also modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.^{[7][8]}

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide.^{[9][10][11][12]} In **1,4-Dibromo-2-chlorobenzene**, the carbon-bromine bonds are more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

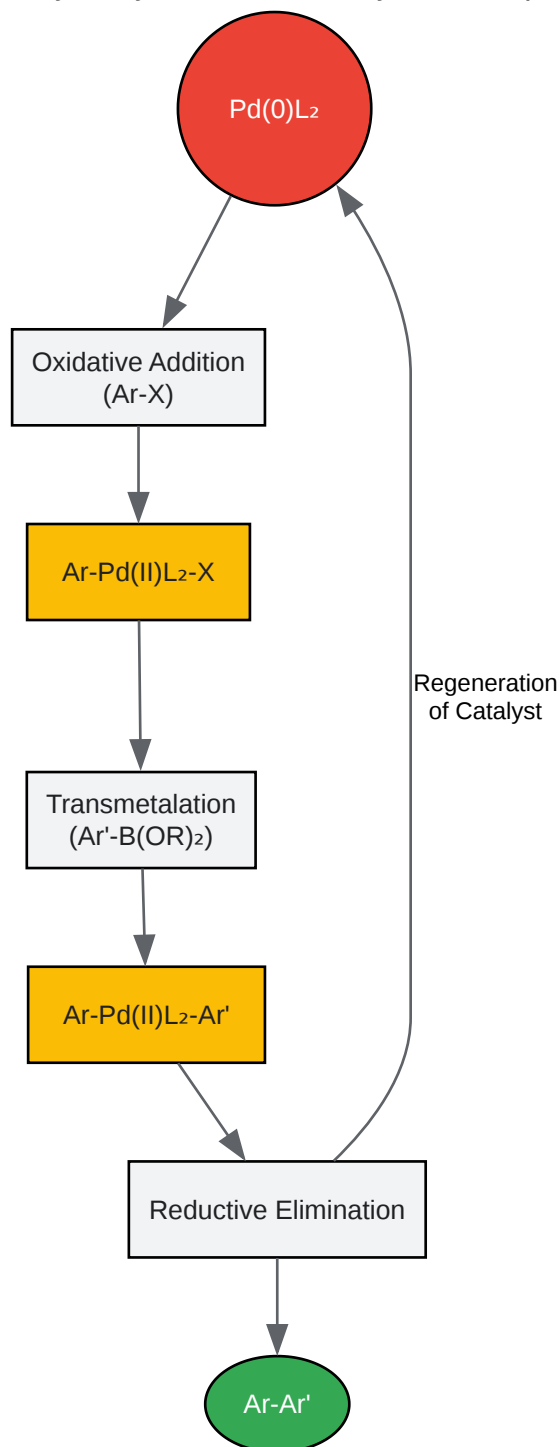
Materials:

- **1,4-Dibromo-2-chlorobenzene**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Degassed water
- Reaction vessel (e.g., Schlenk tube or round-bottom flask)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a reaction vessel, add **1,4-Dibromo-2-chlorobenzene**, the arylboronic acid (1.0-1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
- Add the degassed solvent system (e.g., a mixture of dioxane and water).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation

Grignard reagents are potent nucleophiles and strong bases formed by the reaction of an organohalide with magnesium metal.^{[13][14]} For **1,4-Dibromo-2-chlorobenzene**, the greater reactivity of the C-Br bonds compared to the C-Cl bond allows for the selective formation of a Grignard reagent. Regioselectivity between the two non-equivalent bromine atoms can be influenced by steric and electronic factors.

Experimental Protocol: Formation and Reaction of a Grignard Reagent

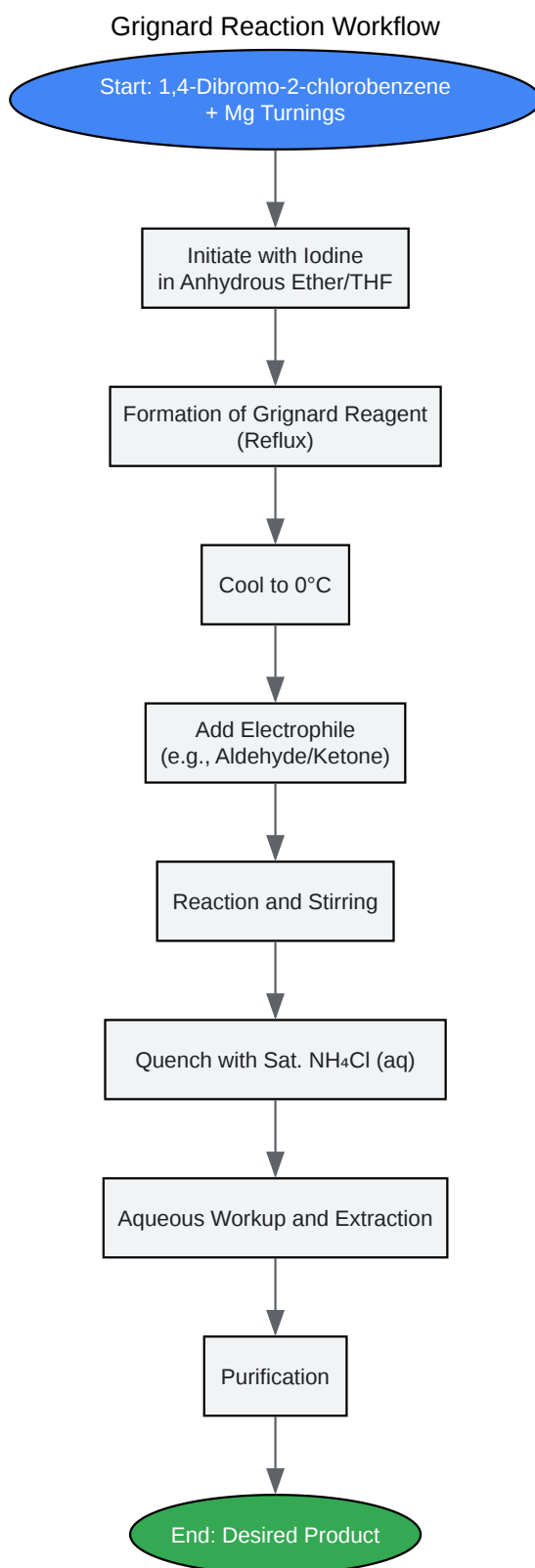
Materials:

- **1,4-Dibromo-2-chlorobenzene**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- Electrophile (e.g., an aldehyde, ketone, or ester)
- Saturated aqueous ammonium chloride solution
- Anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

- Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
- Add a small crystal of iodine.
- Add a small amount of a solution of **1,4-Dibromo-2-chlorobenzene** in anhydrous ether or THF to the flask. The disappearance of the iodine color and the initiation of bubbling indicate the start of the reaction. Gentle warming may be necessary.

- Once the reaction has initiated, add the remaining solution of **1,4-Dibromo-2-chlorobenzene** dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
- Cool the Grignard reagent solution in an ice bath.
- Add a solution of the electrophile in the anhydrous solvent dropwise, maintaining a low temperature.
- After the addition, allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
- Purify the product by column chromatography or distillation.



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Caption: A typical workflow for the formation and reaction of a Grignard reagent.

Safety Information

1,4-Dibromo-2-chlorobenzene is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

This guide provides a foundational understanding of **1,4-Dibromo-2-chlorobenzene** for its application in research and development. The detailed protocols and reactivity profiles are intended to facilitate its use in the synthesis of novel compounds with potential therapeutic applications.

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